
8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound features a methoxy group at the 8th position and a 5-oxoheptanoyl group at the 2nd position on the naphthalene-1,4-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione typically involves the functionalization of a naphthoquinone core. One common method is the Friedel-Crafts acylation reaction, where the naphthoquinone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation using methyl iodide and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be further oxidized to form more complex quinones.
Reduction: Reduction of the quinone core can yield hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and complex quinones .
Applications De Recherche Scientifique
8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and pathogens. The methoxy and 5-oxoheptanoyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: The parent compound, known for its broad biological activities.
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural derivative with antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Another natural derivative with antitumor activity.
Uniqueness: 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and 5-oxoheptanoyl groups, which may confer enhanced biological activity and specificity compared to other naphthoquinone derivatives .
Propriétés
Numéro CAS |
89101-84-8 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
8-methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H18O5/c1-3-11(19)6-4-8-14(20)13-10-15(21)12-7-5-9-16(23-2)17(12)18(13)22/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Clé InChI |
NZVQMQIHOIIFJO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCCC(=O)C1=CC(=O)C2=C(C1=O)C(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
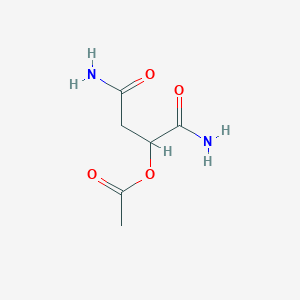
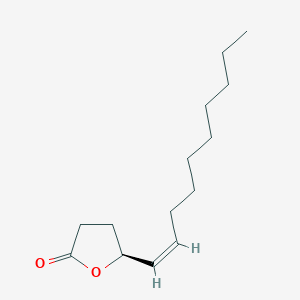
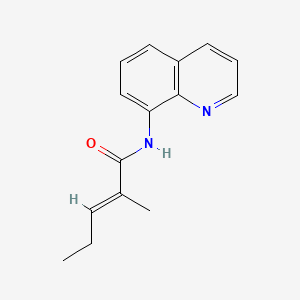
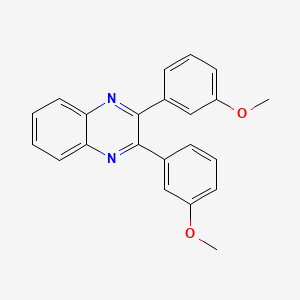
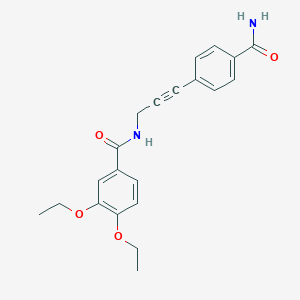

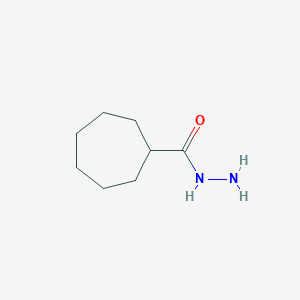
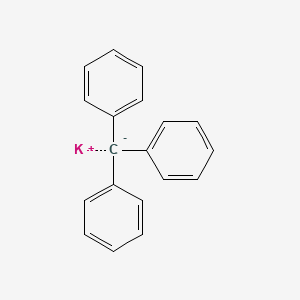
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
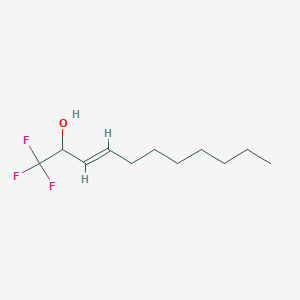
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)
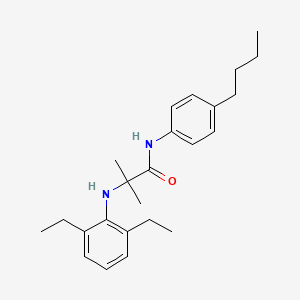
![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
